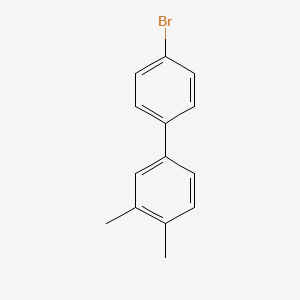
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide” is a complex organic compound that belongs to the class of benzodiazepines and quinazolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the benzodiazepine core through cyclization reactions.
- Introduction of the quinazoline moiety via condensation reactions.
- Coupling of the two fragments using amide bond formation techniques.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
“3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzodiazepine and quinazoline derivatives.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Benzodiazepines are known for their sedative and anxiolytic properties, while quinazolines have been studied for their anticancer activities.
Medicine
In medicine, this compound could be explored for its therapeutic potential in treating various conditions, such as anxiety, insomnia, and cancer. Preclinical and clinical studies would be necessary to evaluate its efficacy and safety.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it a valuable building block for drug development and other applications.
作用机制
The mechanism of action of “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide” involves its interaction with specific molecular targets. For benzodiazepines, this typically includes binding to the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system. Quinazolines may target various enzymes or receptors involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
“3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide” is unique due to its combined benzodiazepine and quinazoline structure, potentially offering a dual mechanism of action and broader therapeutic applications.
属性
分子式 |
C20H17N5O4 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(4-oxo-3H-quinazolin-6-yl)propanamide |
InChI |
InChI=1S/C20H17N5O4/c26-17(23-11-5-6-14-13(9-11)18(27)22-10-21-14)8-7-16-20(29)24-15-4-2-1-3-12(15)19(28)25-16/h1-6,9-10,16H,7-8H2,(H,23,26)(H,24,29)(H,25,28)(H,21,22,27) |
InChI 键 |
OZQPLJCHTGHTLM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NC3=CC4=C(C=C3)N=CNC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-3-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]benzaldehyde](/img/structure/B14101168.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14101173.png)

![8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B14101191.png)
![5-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)pyrrolo[1,2-a]quinazolin-2(1H)-one](/img/structure/B14101200.png)
![Tert-butyl 6-(4-methylphenyl)sulfonyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate](/img/structure/B14101202.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101213.png)
![1-[(3-methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14101214.png)

![8-(3-chloro-2-methylphenyl)-4-hydroxy-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14101221.png)
![2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14101224.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14101226.png)
![7-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101228.png)
